The compound (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound that integrates both pyrazole and pyridine functionalities. This compound is characterized by a methyl group at the 1-position of the pyrazole ring and an amine group linked to the pyridine ring. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in drug design and development.
The compound is cataloged under various chemical databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and potential applications in scientific research.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, making them versatile in various chemical reactions and biological interactions.
The synthesis of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves several key steps:
The synthetic routes may vary, but they generally ensure high yields and purity of the final product. Industrial production methods may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine can be represented by its chemical formula . The structure features:
The compound's InChI key is HUMVMRWLHUBXJE-UHFFFAOYSA-N, which aids in its identification across chemical databases.
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine can participate in various chemical reactions:
For oxidation, potassium permanganate or hydrogen peroxide may be used, while reduction could involve sodium borohydride or iron powder. Electrophilic substitutions typically require strong acids or Lewis acids.
The mechanism of action for (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, modulating various biological pathways. For instance, it has been noted for potential kinase inhibition, which plays a crucial role in cell signaling processes relevant to cancer treatment.
The compound's physical properties include:
Chemical properties are characterized by its reactivity due to functional groups present:
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Pyrazole-pyridine hybrids are privileged scaffolds in CNS pharmacology due to their dual hydrogen-bonding capacity, π-stacking potential, and balanced lipophilicity. The specific 3-(pyridin-4-yl)-1H-pyrazole configuration in this compound enables:
Table 1: Key CNS Targets for Pyrazole-Pyridine Hybrids
Target | Therapeutic Indication | Modulation Type | Representative Analog |
---|---|---|---|
M4 mAChR | Schizophrenia, Alzheimer’s | Positive Allosteric Modulator (PAM) | VU0467154 [3] [10] |
PDE10A | Psychotic disorders | Inhibition | Pyridazinone derivatives [7] |
mGluR5 | Neurodevelopmental disorders | NAM/PAM | MPEP-derived analogs (Not in results) |
Structurally related compounds demonstrate this scaffold’s versatility across divergent neurotargets:
Table 2: Comparative Activity of Pyrazole-Pyridine Analogs at Key Neurotargets
Compound | Target | Activity (pEC₅₀/IC₅₀) | Selectivity Ratio (vs. Off-Targets) | Structural Variation |
---|---|---|---|---|
(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | M4 mAChR | Not reported | Not reported | Baseline scaffold |
VU0467154 | M4 mAChR | 8.2 (cAMP assay) | >300 (M1/M2/M5) | Thieno[3,2-c]pyridazine fusion [3] |
6k (PMC7616163) | M4 mAChR | 8.1 ± 0.1 | >500 (M3) | Isoindolinone bottom pendant [10] |
Example 7 (US9353104B2) | PDE10A | IC₅₀ = 12 nM | 80× (PDE3) | Pyridazinone core + cyclopropyl linker [7] |
The pharmacological profile of this scaffold diverges significantly upon ring fusion or heterocycle substitution:
Table 3: Structural and Pharmacokinetic Comparison of Key Analogs
Compound | Structure Class | cLogP | TPSA (Ų) | mAChR M4 PAM Potency | BBB Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|---|
(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | Monocyclic hybrid | 1.2 | 50.1 | Moderate | 5.8 ± 0.3 |
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine | Phenyl-monocyclic | 1.8 | 38.2 | Inactive | 8.2 ± 0.6 |
6l (2-methylisoindolin-1-one analog) | Bicyclic fused | 2.9 | 70.3 | High (pEC₅₀ = 8.1) | 4.1 ± 0.2 [10] |
VU6005806 | Tricyclic thienopyridazine | 3.5 | 65.7 | High (pEC₅₀ = 8.5) | 2.9 ± 0.4 (P-gp substrate) [10] |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1